molecular formula C15H21N3O3 B7985685 (S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate CAS No. 1349702-32-4

(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate

Cat. No.: B7985685
CAS No.: 1349702-32-4
M. Wt: 291.35 g/mol
InChI Key: ACVYQWRIYSTAMO-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate is a chiral pyrrolidine-based carbamate derivative featuring a pyridin-4-yl carbonyl substituent. This compound is structurally characterized by:

  • Pyrrolidine core: A five-membered nitrogen-containing ring.
  • Carbamate group: A tert-butyl carbamate moiety at the 3-position of the pyrrolidine ring.
  • Pyridin-4-yl carbonyl: A pyridine ring linked via a carbonyl group at the 1-position of pyrrolidine.

The (S)-stereochemistry at the pyrrolidine-3-yl position is critical for enantioselective interactions in pharmaceutical or agrochemical applications, such as kinase inhibitors or central nervous system (CNS) drug intermediates .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(pyridine-4-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-9-18(10-12)13(19)11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYQWRIYSTAMO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123610
Record name Carbamic acid, N-[(3S)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349702-32-4
Record name Carbamic acid, N-[(3S)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349702-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate typically involves the reaction of pyridine-4-carboxylic acid with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of this compound in treating neurological disorders, particularly epilepsy. Similar compounds have shown efficacy as adjunctive therapies for partial-onset seizures. For instance, brivaracetam, a related compound, has been approved for use in epilepsy management, suggesting that (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate may possess similar properties due to structural analogies .

Cancer Treatment

The pyridine moiety is known for its anticancer properties. Compounds containing pyridine rings have demonstrated significant activity against various cancer cell lines. Research indicates that (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate could be investigated for its cytotoxic effects on cancer cells, potentially leading to the development of new anticancer therapies .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity of related compounds against different cancer cell lines. For example, compounds derived from similar structures were tested against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), showing promising results with low toxicity towards normal cells . Such findings suggest that (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate could be explored for similar applications.

Animal Models

Preclinical studies utilizing animal models are essential for evaluating the therapeutic potential and safety profile of new compounds. Future research involving (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate could include testing in animal models of epilepsy and cancer to establish efficacy and determine appropriate dosing regimens.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s analogs differ in substituent groups, stereochemistry, and heterocyclic systems. Key comparisons include:

a) tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614)
  • Structure : Pyridine ring substituted with fluorine (2-position) and pyrrolidin-1-yl (6-position); carbamate at pyridin-3-yl.
  • Molecular Weight : 281.33 g/mol.
  • Key Differences : Lacks the pyrrolidine core and pyridin-4-yl carbonyl group. The fluorine atom enhances metabolic stability, while the pyrrolidin-1-yl group increases lipophilicity .
b) (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate
  • Structure : Nitro group at pyridin-3-yl (2-position) attached to pyrrolidine.
  • Molecular Weight : ~325 g/mol (estimated).
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, making this compound reactive in reduction or substitution reactions. Suitable for further derivatization in medicinal chemistry .
c) (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
  • Structure : Tetrahydro-2H-pyran-4-yl group replaces the pyridin-4-yl carbonyl.
  • Molecular Weight : ~310 g/mol (estimated).

Key Observations :

  • Molecular Weight : The target compound’s pyridin-4-yl carbonyl contributes to a higher molecular weight (~303 g/mol) compared to HB614 (281 g/mol) .
  • Reactivity : Nitro-substituted analogs (e.g., 3-nitropyridin-2-yl) are more reactive in nucleophilic substitutions than the target compound’s carbonyl group .
  • Stereochemistry : The (S)-configuration in the target compound and some analogs (e.g., A907101 in ) is crucial for binding selectivity in biological systems .

Biological Activity

(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings on its biological activity, synthesis methods, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C16H22N2O3
  • CAS Number : 1334415-27-8
  • IUPAC Name : tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate

Biological Activity Overview

Research on (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate indicates various biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

One of the significant areas of research involves its role as an inhibitor of specific enzymes, particularly proteases. For instance, studies have shown that related compounds exhibit inhibition against SARS-CoV main protease, which is crucial in the development of antiviral therapies . The inhibition constants (K_i) for similar compounds have been reported in the nanomolar range, suggesting potent activity.

Antiproliferative Activity

Compounds structurally related to (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate have demonstrated antiproliferative effects against various human tumor cell lines. For example, a related pyrrolo[2',3':3,4]cyclohepta[1,2-d][1,2]oxazole compound showed significant growth inhibition with GI50 values in the nanomolar to micromolar range . This suggests that (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate may also exhibit similar properties.

Synthesis Methods

The synthesis of (S)-tert-butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate can be achieved through several methods. Notably, one-pot synthesis approaches have been developed for related pyrrolidine derivatives, which may be adaptable for this compound . The general method involves the reaction of tert-butyl carbamate with pyridine derivatives under controlled conditions.

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of structurally similar compounds against SARS-CoV and demonstrated significant efficacy in inhibiting viral replication in vitro. The results indicated that modifications on the pyridine ring could enhance potency and selectivity against viral targets .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, compounds with similar structures were tested against a panel of cancer cell lines. The findings revealed that these compounds induced apoptosis and inhibited cell migration, supporting their potential as therapeutic agents in oncology .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityK_i (nM)GI50 (nM)
Compound AProtease Inhibitor7.93-
Compound BAntiproliferative-50
(S)-tert-butyl 1-[...]Potentially similar activityTBDTBD

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